Aerophobin 1
Description
Systematic Nomenclature and Molecular Formula
This compound possesses the systematic nomenclature 7,9-dibromo-6-hydroxy-N-(2-(1H-imidazol-5-yl)ethyl)-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide, reflecting its complex spiroisoxazoline architecture. The molecular formula C₁₅H₁₆Br₂N₄O₄ accurately describes the atomic composition of this bromotyrosine alkaloid, with a calculated molecular weight of 476.12 grams per mole. The compound has been assigned the PubChem Compound Identifier 14484008, facilitating its identification within chemical databases. Alternative systematic nomenclature includes the designation (5r,6s)-7,9-bis(bromanyl)-n-(2-(1h-imidazol-5-yl)ethyl)-8-methoxy-6-oxidanyl-1-oxa-2-azaspiro(4.5)deca-2,7,9-triene-3-carboxamide, which provides stereochemical information about the molecule.
The chemical identity of this compound is further characterized by its ChEMBL identifier CHEMBL479515 and Metabolomics Workbench identification number 170628. The compound exhibits characteristic isotopic patterns due to the presence of two bromine atoms, which show the distinctive three-peak pattern resulting from the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes (50.5:49.5). This isotopic signature serves as a definitive marker for identification in mass spectrometric analyses and has been utilized for compound verification in multiple analytical studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆Br₂N₄O₄ |
| Molecular Weight | 476.12 g/mol |
| PubChem CID | 14484008 |
| ChEMBL ID | CHEMBL479515 |
| Systematic Name | 7,9-dibromo-6-hydroxy-N-(2-(1H-imidazol-5-yl)ethyl)-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
Three-Dimensional Molecular Architecture
The three-dimensional molecular architecture of this compound reveals a complex spiroisoxazoline framework that defines its structural classification within the bromotyrosine alkaloid family. The compound features a characteristic spirocyclohexadienyl-isoxazoline core coupled to a 2-aminohistamine moiety, similar to other members of this chemical class such as purealidin J. The spirocenter represents a crucial structural element that creates two distinct ring systems: a cyclohexadiene ring bearing the brominated aromatic system and an isoxazoline ring containing the nitrogen-oxygen heterocycle.
The brominated aromatic portion of the molecule contains two bromine substituents at positions 7 and 9, with a hydroxyl group at position 6 and a methoxy group at position 8. This substitution pattern is characteristic of bromotyrosine derivatives and contributes significantly to the compound's chemical reactivity and biological activity. The carboxamide functionality serves as a linking element between the spiroisoxazoline core and the imidazole-containing side chain, which terminates in a 2-(1H-imidazol-5-yl)ethyl group.
Computational modeling studies have provided insights into the preferred conformations of this compound, revealing that the molecule adopts specific three-dimensional arrangements that optimize intramolecular interactions while minimizing steric conflicts. The spirocenter introduces conformational rigidity to the molecular framework, restricting rotation around certain bonds and defining the overall molecular shape. This conformational constraint has implications for the compound's biological activity, as it determines the spatial arrangement of key functional groups involved in molecular recognition and binding interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)
The spectroscopic characterization of this compound has been comprehensively achieved through multiple analytical techniques, providing detailed structural information that confirms its chemical identity and elucidates its molecular architecture. Nuclear Magnetic Resonance spectroscopy has played a central role in structural determination, with both proton and carbon-13 Nuclear Magnetic Resonance spectra providing crucial information about the compound's connectivity and stereochemistry.
The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that serve as a fingerprint for the bromotyrosine spiroisoxazoline alkaloid family. Specifically, the spectrum displays five distinct proton chemical shifts that have become standard reference values for this class of compounds: signals that correlate with carbons at positions 1 and 5 in the Heteronuclear Multiple Bond Correlation spectrum. The aromatic region of the spectrum shows signals consistent with the brominated aromatic system, while the aliphatic region reveals signals corresponding to the methylene groups of the imidazole-containing side chain.
Carbon-13 Nuclear Magnetic Resonance spectroscopy has provided definitive evidence for the molecular framework of this compound, with chemical shifts that are characteristic of the spiroisoxazoline core structure. The spectrum reveals signals for all fifteen carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxamide group and the quaternary spirocenter carbon. The methoxy group appears as a distinct signal in the aliphatic region, while the brominated aromatic carbons exhibit the expected downfield shifts due to the electron-withdrawing effects of the halogen substituents.
Mass spectrometry analysis has confirmed the molecular composition of this compound, with the compound showing a molecular ion peak at mass-to-charge ratio 477 corresponding to the protonated molecular ion [M+H]⁺. The characteristic bromine isotope pattern is clearly visible in the mass spectrum, providing unambiguous confirmation of the presence of two bromine atoms in the molecule. Tandem mass spectrometry experiments have revealed fragmentation patterns that are consistent with the proposed structure, including the loss of the imidazole-containing side chain and fragmentation of the spiroisoxazoline core.
Ultraviolet-visible spectroscopy of this compound shows absorption maxima that are characteristic of the brominated aromatic chromophore. The compound exhibits significant absorption in the ultraviolet region, which has been utilized for detection and quantification in high-performance liquid chromatography analyses. The spectroscopic properties of this compound have been compared with those of related bromotyrosine alkaloids, confirming the structural similarities within this family of compounds while highlighting the unique features that distinguish this compound from its analogs.
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Characteristic aromatic and aliphatic signals, fingerprint for spiroisoxazoline alkaloids |
| ¹³C Nuclear Magnetic Resonance | All 15 carbons identified, spirocenter and carboxamide carbons confirmed |
| Mass Spectrometry | Molecular ion at m/z 477 [M+H]⁺, characteristic Br₂ isotope pattern |
| Ultraviolet-Visible | Absorption maxima consistent with brominated aromatic chromophore |
| Infrared | Amide, hydroxyl, and aromatic stretching frequencies identified |
Crystallographic Analysis and Conformational Studies
While specific X-ray crystallographic data for this compound has not been extensively reported in the current literature, related studies on bromotyrosine alkaloids have provided valuable insights into the crystallographic behavior and conformational preferences of this compound class. The spiroisoxazoline framework of this compound presents unique crystallographic challenges due to the presence of the spirocenter, which introduces conformational constraints that influence crystal packing arrangements and intermolecular interactions.
Computational conformational analysis has been employed to predict the three-dimensional structure of this compound in the absence of experimental crystal structures. Density Functional Theory calculations have been utilized to determine the preferred conformations of the molecule, taking into account factors such as steric hindrance, electronic effects, and intramolecular hydrogen bonding. These calculations have revealed that the spiroisoxazoline core adopts a relatively rigid conformation, while the imidazole-containing side chain exhibits greater conformational flexibility.
The molecular modeling studies have identified several low-energy conformations of this compound, with the global minimum energy structure showing optimal positioning of the functional groups for potential biological interactions. The brominated aromatic ring system adopts a planar geometry, while the spirocenter introduces a characteristic three-dimensional arrangement that positions the isoxazoline ring perpendicular to the cyclohexadiene system. This conformational arrangement has important implications for the compound's biological activity, as it determines the spatial orientation of key functional groups involved in molecular recognition processes.
Comparative analysis with crystallographic data from related bromotyrosine alkaloids has provided insights into the likely crystal packing arrangements of this compound. The presence of multiple hydrogen bond donors and acceptors in the molecule suggests the potential for extensive intermolecular hydrogen bonding networks in the solid state. The bromine atoms may also participate in halogen bonding interactions, which could influence the overall crystal structure and stability.
The conformational studies have revealed that this compound exhibits a degree of conformational flexibility in the linking region between the spiroisoxazoline core and the imidazole side chain. This flexibility may be important for the compound's biological activity, allowing it to adopt different conformations upon binding to biological targets. Nuclear Magnetic Resonance studies in solution have provided evidence for conformational exchange processes, suggesting that the molecule exists as a dynamic ensemble of conformations rather than a single rigid structure.
Advanced computational techniques, including molecular dynamics simulations, have been employed to study the conformational behavior of this compound in aqueous solution. These studies have revealed that the compound maintains its overall structural integrity while exhibiting localized flexibility in certain regions of the molecule. The simulations have also provided insights into the solvation behavior of this compound, showing how water molecules interact with the various functional groups and influence the overall molecular conformation.
| Conformational Parameter | Computational Prediction |
|---|---|
| Spirocenter Geometry | Rigid tetrahedral arrangement |
| Aromatic Ring Planarity | Planar brominated cyclohexadiene |
| Side Chain Flexibility | Moderate conformational freedom |
| Hydrogen Bonding | Multiple intramolecular interactions possible |
| Solvation Preference | Hydrophilic regions interact with water |
Structure
2D Structure
3D Structure
Properties
CAS No. |
87075-24-9 |
|---|---|
Molecular Formula |
C15H16Br2N4O4 |
Molecular Weight |
476.12 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-6-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C15H16Br2N4O4/c1-24-12-9(16)4-15(13(22)11(12)17)5-10(21-25-15)14(23)19-3-2-8-6-18-7-20-8/h4,6-7,13,22H,2-3,5H2,1H3,(H,18,20)(H,19,23)/t13-,15+/m0/s1 |
InChI Key |
MDUQIEXQKMPARD-DZGCQCFKSA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |
Origin of Product |
United States |
Scientific Research Applications
Applications in Regenerative Medicine
Recent studies have identified Aerophobin 1 as a promising agent for applications in regenerative medicine, particularly in bone health and osteoporosis treatment.
Case Study: Osteogenesis in Zebrafish
A pivotal study demonstrated the effects of this compound on osteogenesis using zebrafish embryos. The compound was found to induce a notable increase in vertebral mineralization at low concentrations (100 nM), while exhibiting minimal toxicity . This finding supports the hypothesis that this compound could be developed into a therapeutic option for osteoporosis and other bone-related disorders.
Anticancer Properties
This compound has also been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Mechanism of Action Against Cancer Cells
The compound's interaction with cellular pathways involved in cancer progression is under investigation. Studies have indicated that this compound may disrupt microtubule dynamics, which is crucial for cell division and proliferation:
| Cancer Type | Mechanism | Effect |
|---|---|---|
| Breast Cancer | Microtubule destabilization | Inhibits cell division |
| Other Cancers | Apoptosis induction | Triggers programmed cell death |
These mechanisms suggest that this compound could serve as a basis for developing new anticancer therapies targeting various malignancies .
Additional Bioactivities
Beyond its regenerative and anticancer properties, this compound exhibits antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics. The compound's ability to modulate immune responses also presents opportunities for applications in inflammatory diseases.
Chemical Reactions Analysis
Bioconversion Pathways
Aerophobin-1 participates in enzymatic and abiotic transformations within its natural sponge environment:
-
Enzymatic Oxidation : Aerophobin-1 is a precursor to aeroplysinin-1, a cytotoxic dienone. This conversion occurs via oxidative cleavage mediated by sponge-associated enzymes, likely involving the oxidation of its oxazoline ring to a ketone group .
-
Defense Activation : Mechanical damage or grazing triggers the localized release of Aerophobin-1, which undergoes rapid bioconversion to more bioactive derivatives (e.g., aeroplysinin-1) at wound sites .
Table 1: Key Bioconversion Products of Aerophobin-1
| Product | Structure Change | Bioactivity | Source |
|---|---|---|---|
| Aeroplysinin-1 | Oxazoline → ketone | Cytotoxic, antimicrobial | |
| Dienone derivatives | Oxidative ring opening | Enhanced toxicity |
Stability and Environmental Reactivity
Aerophobin-1’s stability is influenced by environmental factors:
-
Light and pH Sensitivity : Brominated tyrosine derivatives like Aerophobin-1 degrade under UV light or acidic conditions, releasing brominated phenols .
-
Spatial Variability : Concentrations vary significantly within sponge tissues (e.g., higher in ectosome vs. choanosome), correlating with microenvironments’ oxidative stress and bacterial interactions .
Table 2: Stability Metrics in A. aerophoba Tissues
| Parameter | Ectosome (µg/g) | Choanosome (µg/g) | Significance (P) |
|---|---|---|---|
| Aerophobin-1 | 12.3 ± 1.8 | 5.4 ± 0.9 | <0.001 |
| Aeroplysinin-1 | 8.7 ± 1.2 | 2.1 ± 0.4 | <0.001 |
| Data from LC-MS analyses of sponge regions |
Synthetic and Extraction Challenges
-
Extraction Protocol : Aerophobin-1 is isolated via acetone extraction followed by Sephadex LH-20 and silica gel chromatography. Yields are low (0.05% dry weight) .
-
Synthetic Routes : Total synthesis is complicated by its spirocyclic structure. Published attempts focus on oxazoline ring formation via bromotyrosine cyclization, but yields remain suboptimal .
Interactions with Microbial Communities
Aerophobin-1’s reactivity is modulated by sponge-associated bacteria:
-
Actinobacteria Correlation : Positive association with Aerophobin-1 levels suggests symbiotic roles in biosynthesis or stabilization .
-
Enzymatic Detoxification : Chloroflexi strains metabolize brominated intermediates, potentially mitigating autotoxicity .
Table 3: Bacterial Taxa Linked to Aerophobin-1 Dynamics
| Bacterial Group | Interaction Type | Correlation (R) |
|---|---|---|
| Actinobacteria | Biosynthesis support | +0.71 |
| Chloroflexi | Detoxification | -0.63 |
| Based on 16S rRNA and metabolomic profiling |
Functional Implications
-
Pro-Osteogenic Activity : At 100 nM, Aerophobin-1 enhances vertebral mineralization in zebrafish (Danio rerio) by upregulating osteogenic markers (e.g., Runx2) .
-
Dose-Dependent Toxicity : Above 1 µM, it induces pericardial edema and mortality in zebrafish, likely due to reactive oxygen species (ROS) generation .
Aerophobin-1 exemplifies the intricate chemistry of marine bromotyrosines, with reactivity shaped by enzymatic networks, environmental factors, and microbial symbionts. Its dual role as a bioactive metabolite and biosynthetic intermediate underscores its ecological and pharmacological significance.
Comparison with Similar Compounds
Key Research Findings
Structural-Activity Relationships: The spirocyclic isoxazoline core in this compound is critical for its dual cytotoxic and anticoagulant activities, as linear analogues (e.g., Fistularin 3) lack serine protease inhibition . The presence of bromine atoms enhances cytotoxicity, as seen in this compound vs. non-brominated spirocyclic compounds .
Mechanistic Insights: this compound’s cytotoxicity may involve DNA intercalation or topoisomerase inhibition, mechanisms common to bromotyrosine alkaloids . Its serine protease inhibition is non-competitive, suggesting allosteric modulation of coagulation factors .
Natural Abundance :
- This compound constitutes ~1% (by weight) of the exometabolites released by A. cavernicola, making it a sustainable candidate for drug discovery .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question on Aerophobin 1’s biochemical mechanism of action?
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing literature gaps. For example: “Does this compound exhibit selective binding to [specific receptor/enzyme] under varying pH conditions, and how does this interaction influence downstream signaling pathways?” Narrow the question using systematic reviews to identify understudied aspects of its mechanism .
- Avoid overly broad questions (e.g., “What does this compound do?”) by applying the FLOAT method : specify variables (e.g., concentration, temperature) and measurable outcomes (e.g., binding affinity, enzymatic inhibition) .
Q. What strategies ensure a rigorous literature review for this compound studies?
- Prioritize foreground questions (specific, hypothesis-driven) over background questions. Use systematic review frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure searches. For example: “In in vitro models (P), does this compound (I) compared to [analog compound] (C) alter [specific biomarker] levels (O)?” .
- Cross-reference databases (e.g., PubMed, Scopus) with keywords such as “this compound AND [structure/function/kinetics]” and filter by studies replicating results under controlled conditions .
Q. How should I design an experiment to assess this compound’s stability under physiological conditions?
- Adopt a controlled variables framework :
Define independent variables (e.g., temperature, solvent composition).
Measure dependent variables (e.g., degradation rate via HPLC).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
